Denibulin - 284019-34-7

Denibulin

Catalog Number: EVT-344014
CAS Number: 284019-34-7
Molecular Formula: C18H19N5O3S
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Denibulin is a novel small molecule Vascular Disrupting Agent under development by MediciNova for treatment of solid tumor cancers.
Denibulin is a small molecular vascular disrupting agent (VDA), with potential antimitotic and antineoplastic activities. Denibulin selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells, ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation.
Overview

Denibulin is a synthetic compound classified as a vascular disrupting agent, primarily targeting tubulin dynamics. It is designed to interfere with the assembly of microtubules, which are critical components of the cytoskeleton in cells, particularly in cancerous tissues. Denibulin has shown promise in preclinical and clinical studies for its potential to inhibit tumor growth by disrupting the blood supply to solid tumors.

Source

Denibulin was developed as part of a series of compounds aimed at targeting tubulin for cancer therapy. The compound is derived from earlier research on benzimidazole derivatives, which have been known to exhibit antitumor activity through their interaction with tubulin.

Classification

Denibulin falls under the category of vascular disrupting agents and tubulin inhibitors. Its mechanism involves destabilizing microtubule structures, leading to apoptosis in rapidly dividing cancer cells.

Synthesis Analysis

Methods

The synthesis of Denibulin involves several key steps, typically starting from readily available benzimidazole derivatives. The general synthetic pathway includes:

  1. Formation of Benzimidazole Derivative: Initial reactions often involve the condensation of o-phenylenediamine with various aldehydes to form substituted benzimidazoles.
  2. Hydrazone Formation: The benzimidazole derivative is then reacted with hydrazine or its derivatives to yield hydrazones, which are crucial intermediates.
  3. Final Modifications: Further chemical modifications may include alkylation or acylation steps to enhance the biological activity and solubility of the final product.

Technical details regarding the synthesis can be found in studies that detail specific reaction conditions such as temperature, solvent systems, and purification methods (e.g., recrystallization or chromatography) .

Molecular Structure Analysis

Structure

Denibulin's molecular structure is characterized by a benzimidazole core, which is essential for its interaction with tubulin. The specific arrangement of functional groups around this core influences its biological activity.

Data

  • Molecular Formula: C15_{15}H15_{15}N3_{3}O
  • Molecular Weight: Approximately 253.3 g/mol
  • Key Functional Groups: Includes hydrazone linkages and aromatic rings that contribute to its binding affinity for tubulin.
Chemical Reactions Analysis

Reactions

Denibulin primarily undergoes reactions related to its interaction with tubulin. Notably:

  1. Binding to Tubulin: Denibulin binds to the colchicine site on β-tubulin, preventing polymerization into microtubules.
  2. Induction of Apoptosis: Following tubulin disruption, Denibulin triggers apoptotic pathways in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Technical details regarding these reactions have been elucidated through various assays assessing cell viability and tubulin polymerization rates .

Mechanism of Action

Process

Denibulin acts by binding specifically to β-tubulin, leading to:

  1. Microtubule Destabilization: This prevents the normal assembly and stability of microtubules, essential for mitosis.
  2. Induction of Vascular Disruption: By affecting endothelial cells within tumors, Denibulin reduces blood flow, causing tumor necrosis.

Data

In vitro studies have demonstrated that Denibulin significantly decreases cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited aqueous solubility.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data on these properties can be found in chemical databases and peer-reviewed articles focusing on drug development .

Applications

Denibulin has been primarily investigated for its applications in oncology as a treatment for solid tumors. Its ability to disrupt tumor vasculature makes it a candidate for combination therapies aimed at enhancing the efficacy of conventional chemotherapeutics.

Scientific Uses

  1. Cancer Therapy: Currently being evaluated in clinical trials for patients with advanced solid tumors.
  2. Research Tool: Used in laboratory studies to understand tubulin dynamics and develop other tubulin-targeting drugs.
Introduction to Denibulin as a Novel Therapeutic Agent

Historical Context of Vascular-Disrupting Agents in Oncology

The development of vascular-disrupting agents (VDAs) represents a paradigm shift in cancer therapeutics, moving beyond direct tumor cell targeting to exploit the fundamental dependency of tumors on their blood supply. The conceptual foundation was laid by observations that tumors cannot grow beyond 1-2 mm³ without vascular support, necessitating angiogenesis for further expansion [3] [5]. Early work demonstrated that tumor vasculature exhibits structural and functional abnormalities distinct from normal vessels—including tortuosity, aberrant branching, and immature endothelial linings—creating a therapeutic window for selective disruption [5]. This led to the systematic exploration of compounds capable of inducing rapid vascular collapse within tumors.

VDAs are distinguished from anti-angiogenic agents by their mechanism and therapeutic window. While anti-angiogenics (e.g., bevacizumab) chronically inhibit new vessel formation, VDAs acutely disrupt the existing tumor vasculature, causing rapid occlusion and secondary tumor necrosis [5] [8]. Two primary VDA classes emerged: flavonoids (e.g., ASA404/dmxaa) inducing cytokine-mediated vascular damage, and tubulin-binding agents (e.g., combretastatin A-4 phosphate/CA4P) directly destabilizing endothelial cytoskeletons [8]. Denibulin (MN-029) belongs to the latter category, sharing the core mechanism of tubulin depolymerization but with distinct pharmacological properties.

Table 1: Evolution of Key Vascular-Disrupting Agents (VDAs)

Agent ClassRepresentative CompoundsPrimary MechanismDevelopment Stage
Tubulin-Binding VDAsCombretastatin A-4 phosphateTubulin depolymerization → endothelial shape changePhase II/III (thyroid cancer)
Denibulin (MN-029)Reversible microtubule inhibition → cytoskeletal disruptionPhase I (solid tumors)
Ombrabulin (AVE8062)Tubulin binding → actin stress fiber formationPhase III (sarcoma)
Flavonoid VDAsASA404 (vadimezan)Cytokine induction (TNF-α, serotonin) → vascular damagePhase III (NSCLC)
Fusion AgentsPlinabulin (NPI-2358)Tubulin depolymerization + immune modulationPhase II (NSCLC)

Denibulin’s Emergence in Anticancer Drug Development

Denibulin hydrochloride (MN-029) is a novel, small-molecule VDA developed explicitly to overcome limitations of earlier tubulin-targeting agents. Its chemical structure optimizes binding affinity for the colchicine site of β-tubulin, inducing rapid but reversible microtubule depolymerization [1]. Preclinical models demonstrated selective activity against proliferating endothelial cells, which rely heavily on tubulin dynamics for structural integrity. Unlike quiescent endothelial cells in normal vessels, tumor-associated endothelial cells proliferate rapidly (up to 20x faster than normal), making them exquisitely sensitive to tubulin disruption [5].

A first-in-human Phase I trial (N=34 patients with advanced solid tumors) established key pharmacological and activity profiles [1]:

  • Dose Range: 4.0–225 mg/m² administered intravenously every 3 weeks.
  • Pharmacokinetics: Exhibited dose-proportional increases in Cₘₐₓ and AUC, though substantial inter-subject variability was observed.
  • Mechanistic Confirmation: Dynamic contrast-enhanced MRI (DCE-MRI) performed 6–8 hours post-infusion revealed significant reductions in Kₜᵣₐₙₛ (volume transfer constant), a marker of vascular permeability and blood flow. A strong linear correlation (R²=0.82, p<0.001) between Kₜᵣₐₙₛ reduction and drug exposure (AUC) confirmed target engagement [1].
  • Antitumor Activity: While no objective responses (RECIST criteria) were observed, 5 patients (14.7%) achieved stable disease lasting ≥6 months, suggesting disease control in a subset. The maximum tolerated dose (MTD) was established at 180 mg/m², with dose-limiting toxicities (transient ischemic attack, transaminitis) emerging at 225 mg/m².

Table 2: Key Pharmacodynamic Findings from Denibulin Phase I Trial

Dose Level (mg/m²)Kₜᵣₐₙₛ Reduction (%)Patients with Stable Disease (≥6 mo)MTD Determination
4.0–15015–422Well tolerated
18058*2Expanded cohort (N=6); MTD
22575*1DLTs observed; escalation halted

*Denotes significant linear correlation with AUC (p<0.001) [1]

Denibulin’s biphasic mechanism explains these findings: (1) Immediate cytoskeletal collapse in endothelial cells increases vascular permeability paradoxically; (2) Subsequent actin stress fiber formation and endothelial cell rounding then mechanically occlude vessels, reducing perfusion within hours [5] [8]. This contrasts with cytostatic anti-angiogenics and underpins its classification as a true VDA.

Rationale for Targeting Tumor Vasculature in Solid Malignancies

The pathophysiological uniqueness of tumor vasculature provides the fundamental rationale for agents like denibulin. Unlike the hierarchical, efficient vascular networks in normal tissues, tumor vessels are chaotic and dysfunctional due to unbalanced pro-angiogenic signaling (e.g., VEGF, bFGF overexpression) [3] [5]. Key abnormalities include:

  • Structural Defects: Vessels are tortuous, dilated, and lack proper pericyte coverage or basement membrane integrity [3] [10]. This creates uneven blood flow, with regions of stasis and hemorrhage.
  • Hemodynamic Dysfunction: Elevated geometric resistance and plasma viscosity reduce functional perfusion, causing chronic hypoxia and interstitial hypertension [3] [5]. Computer modeling visualizes severe oxygen tension (pO₂) drops downstream of constrictions or blind ends [5].
  • Metabolic Consequences: Hypoxia drives angiogenesis further and promotes genetic instability, metastasis, and treatment resistance [3] [10]. Hypoxic cells are 2–3x more resistant to radiation and less accessible to chemotherapeutics.

Denibulin exploits these vulnerabilities through dual selectivity:

  • Cellular Selectivity: Preferentially targets rapidly proliferating endothelial cells dependent on tubulin dynamics, sparing mature vessels in normal tissues [1] [5].
  • Physical Selectivity: The disorganized, fragile tumor vasculature is mechanically prone to occlusion following endothelial shape change, whereas robust normal vessels resist collapse [5] [8].

This approach addresses a key limitation of conventional therapies: central tumor resistance. Bulky tumors develop necrotic, hypoxic cores poorly penetrated by drugs or oxygen. Denibulin-induced vascular occlusion specifically devastates these regions, causing extensive coagulative necrosis within 24 hours in preclinical models [5] [8]. This complements cytotoxics or radiation targeting the oxygenated, proliferating tumor periphery, providing a spatially synergistic effect.

Table 3: Contrasting Characteristics of Normal vs. Tumor Vasculature

CharacteristicNormal VasculatureTumor VasculatureExploited by Denibulin
Vessel ArchitectureHierarchical (arterioles → capillaries)Chaotic, labyrinthineSusceptible to occlusion
Endothelial IntegrityTight junctions; continuous basement membraneGaps; irregular/permeable; weak basementPermeability increase → leakage
Pericyte CoverageDense, adherentSparse, detachedReduced vessel stability
Blood FlowUniform, laminarInterrupted, sluggish, variable directionStasis promotes thrombosis upon insult
OxygenationHomogeneous, normoxicHeterogeneous, hypoxic (chronic/acute)Hypoxic cores vulnerable to infarction

Properties

CAS Number

284019-34-7

Product Name

Denibulin

IUPAC Name

methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C18H19N5O3S/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25)/t10-/m0/s1

InChI Key

GAOHLWCIAJNSEE-JTQLQIEISA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N

Synonyms

denibulin
MN-029

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.